molecular formula C30H27O12P B1221049 Diphloretin phosphate CAS No. 39201-04-2

Diphloretin phosphate

Cat. No.: B1221049
CAS No.: 39201-04-2
M. Wt: 610.5 g/mol
InChI Key: NGZJJNCWIBSKQW-UHFFFAOYSA-N
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Description

Diphloretin phosphate (DPP) is a synthetic compound primarily recognized for its role in inhibiting prostaglandin (PG) breakdown, a mechanism critical in modulating inflammatory and vascular responses. Studies demonstrate that DPP acts on the organic acid transport system, effectively blocking the enzymatic inactivation of prostaglandins such as PGF₂α and PGE₂ . Its inhibitory potency is quantified by IC₅₀ values, which range from 20 µM in rabbit colon preparations to 28 µM in rabbit kidney supernatants, outperforming other non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (220–340 µM) and aspirin (1,100–10,000 µM) . DPP is also noted for its antagonistic effects on prostaglandin receptors, influencing vascular smooth muscle contractions and neurotransmitter release in experimental models .

Properties

CAS No.

39201-04-2

Molecular Formula

C30H27O12P

Molecular Weight

610.5 g/mol

IUPAC Name

bis[4-[3-oxo-3-(2,4,6-trihydroxyphenyl)propyl]phenyl] hydrogen phosphate

InChI

InChI=1S/C30H27O12P/c31-19-13-25(35)29(26(36)14-19)23(33)11-5-17-1-7-21(8-2-17)41-43(39,40)42-22-9-3-18(4-10-22)6-12-24(34)30-27(37)15-20(32)16-28(30)38/h1-4,7-10,13-16,31-32,35-38H,5-6,11-12H2,(H,39,40)

InChI Key

NGZJJNCWIBSKQW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)OP(=O)(O)OC3=CC=C(C=C3)CCC(=O)C4=C(C=C(C=C4O)O)O

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)OP(=O)(O)OC3=CC=C(C=C3)CCC(=O)C4=C(C=C(C=C4O)O)O

Synonyms

diphloretin phosphate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: IC₅₀ Values for Prostaglandin F₂α Inactivation in Rabbit Tissues

Compound Rabbit Colon (µM) Rabbit Kidney (µM)
Diphloretin phosphate 20 28
Sulphasalazine 50 64
Indomethacin 220 340
Frusemide 1,000
Aspirin 10,000 1,100

Data compiled from

Key findings:

  • Potency Hierarchy : DPP > Sulphasalazine > Indomethacin > Frusemide > Aspirin.
  • Mechanistic Divergence : Unlike aspirin, which inhibits cyclooxygenase (COX) to block PG synthesis, DPP directly impedes PG degradation via transport system interference .

Functional and Structural Comparisons

Vascular Effects

  • By contrast, sulphasalazine and its metabolites lack significant PG-inactivating effects in vitro, emphasizing DPP’s unique dual role in receptor antagonism and transport inhibition .

Table 2: Mechanism-Based Comparison of Key Compounds

Compound Primary Mechanism Vascular Impact
This compound PG transport inhibition, receptor antagonism Reduces PG-mediated contractions
Sulphasalazine Weak PG breakdown inhibition Limited vascular modulation
Indomethacin COX inhibition (PG synthesis block) Broad anti-inflammatory effects
Polyphloretin phosphate (PPP) Organic acid transport inhibition Similar to DPP but less studied

Research Findings and Implications

Vascular and Neurotransmitter Modulation

  • DPP (10⁻⁶ M) suppresses TXB₂-potentiated noradrenaline release in dog mesenteric arteries by 39.3% at 2 Hz stimulation, demonstrating frequency-dependent efficacy .
  • In cerebral arteries, DPP attenuates carbocyclic thromboxane A₂-induced contractions by 50%, suggesting its utility in managing vasospastic disorders .

Environmental and Clinical Relevance

  • DPP’s superior potency over NSAIDs positions it as a research tool for dissecting PG pathways, though its clinical translation remains underexplored .

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying diphloretin phosphate’s inhibitory effects on prostaglandin inactivation?

  • Methodological Answer : Isolated tissue preparations, such as rabbit colon or kidney tissues, are standard models. For vascular studies, dog mesenteric arteries precontracted with prostaglandin F2α (PGF2α) are effective. Ensure tissues are equilibrated in oxygenated physiological saline (e.g., Krebs-Henseleit solution) and treated with DPP at concentrations ranging from 10–100 µM. Controls should include untreated strips and reference inhibitors (e.g., indomethacin). Measure changes in contraction amplitude or prostaglandin metabolite levels via HPLC or radioimmunoassay .

Q. How is this compound’s inhibitory potency quantified in enzymatic assays?

  • Methodological Answer : Use IC50 values (concentration causing 50% inhibition) derived from dose-response curves. Prepare serial dilutions of DPP (e.g., 1–100 µM) and incubate with enzymes (e.g., prostaglandin dehydrogenase) and substrates. Measure residual enzymatic activity via spectrophotometry (e.g., NADH oxidation at 340 nm). Compare with reference inhibitors (Table 1):
CompoundIC50 (µM)Tissue Model
This compound20–28Rabbit colon/kidney
Indomethacin220–340Rabbit colon/kidney
Aspirin1,000+Rabbit colon/kidney
Table 1: Comparative IC50 values for prostaglandin inactivation inhibitors .

Q. What spectrophotometric methods are used to analyze this compound in biological solutions?

  • Methodological Answer : For phosphate-containing compounds like DPP, use the vanadate-molybdate method :

Acidify samples to hydrolyze DPP into free phosphate.

Treat with vanadate-molybdate reagent to form a yellow complex.

Measure absorbance at 420 nm and interpolate concentrations via a calibration curve (e.g., 0–50 µM phosphate standards).
Validate results with statistical tools (e.g., LINEST function in Excel for regression analysis) and report concentrations as mean ± 95% confidence interval .

Advanced Research Questions

Q. How does this compound modulate thromboxane-mediated vascular responses, and what methodological controls are essential?

  • Methodological Answer : In dog mesenteric arteries:

  • Precontract tissues with PGF2α and apply cumulative doses of thromboxane analogs (e.g., TXB2).
  • Treat with DPP (10⁻⁶–10⁻⁵ M) to assess its effect on contraction potentiation.
  • Critical Controls :
  • Endothelial integrity : Compare responses in endothelium-intact vs. denuded strips.
  • Receptor specificity : Use antagonists (e.g., TXA2 receptor blockers) to isolate DPP’s action.
  • Time-matched controls : Account for spontaneous changes in tissue responsiveness.
    DPP at 10⁻⁵ M partially inhibits TXB2-induced potentiation but not sTXA2 effects, suggesting differential receptor interactions .

Q. How can researchers resolve contradictions in this compound’s efficacy across experimental conditions?

  • Methodological Answer :

  • Dose-Response Analysis : Ensure consistent DPP concentrations (e.g., 10⁻⁶–10⁻⁴ M) and exposure times (≥60 min pre-incubation).
  • Tissue-Specific Factors : Account for variations in enzyme expression (e.g., prostaglandin synthases) across models.
  • Statistical Validation : Use ANOVA with post-hoc tests to compare means across groups. For example, DPP’s inhibition of TXB2 effects may show variability (e.g., 5–39% potentiation reduction) depending on stimulation frequency (2–20 Hz) .

Q. What advanced techniques validate this compound’s interaction with prostaglandin receptors in vitro?

  • Methodological Answer :

  • Radioligand Binding Assays : Use ³H-labeled prostaglandins (e.g., ³H-PGE2) to measure DPP’s displacement efficacy.
  • Calcium Imaging : Monitor intracellular Ca²⁺ flux in HEK293 cells expressing TXA2 receptors post-DPP treatment.
  • Molecular Docking Simulations : Model DPP’s binding affinity to TXA2 receptors using software like AutoDock Vina.
    Cross-validate results with functional assays (e.g., isolated artery contractions) to confirm physiological relevance .

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